Methyl 7-(methanesulfinyl)heptanoate
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Overview
Description
Methyl 7-(methanesulfinyl)heptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methanesulfinyl group attached to the seventh carbon of a heptanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(methanesulfinyl)heptanoate typically involves the esterification of 7-(methanesulfinyl)heptanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(methanesulfinyl)heptanoate can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methanesulfinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Methyl 7-(methanesulfonyl)heptanoate.
Reduction: 7-(Methanesulfinyl)heptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-(methanesulfinyl)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-(methanesulfinyl)heptanoate involves its interaction with specific molecular targets. The methanesulfinyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl heptanoate: An ester with a similar heptanoate chain but lacking the methanesulfinyl group.
Methyl 7-(methanesulfonyl)heptanoate: An oxidized form of Methyl 7-(methanesulfinyl)heptanoate.
Uniqueness
This compound is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other esters and makes it valuable for specific applications in research and industry.
Properties
CAS No. |
90275-88-0 |
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Molecular Formula |
C9H18O3S |
Molecular Weight |
206.30 g/mol |
IUPAC Name |
methyl 7-methylsulfinylheptanoate |
InChI |
InChI=1S/C9H18O3S/c1-12-9(10)7-5-3-4-6-8-13(2)11/h3-8H2,1-2H3 |
InChI Key |
MBMPYBFWJVAHAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCS(=O)C |
Origin of Product |
United States |
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